molecular formula C20H20N4 B2958706 3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-06-4

3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B2958706
CAS No.: 868153-06-4
M. Wt: 316.408
InChI Key: CBALCOULPTWTLL-UHFFFAOYSA-N
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Description

3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[77002,6011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound characterized by its unique tetracyclic structure

Scientific Research Applications

3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique tetracyclic structure makes it a candidate for the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.

    Introduction of the triazine ring: This step involves the reaction of a suitable amine with a nitrile compound under acidic or basic conditions to form the triazine ring.

    Formation of the tetracyclic structure: This is achieved through a series of cyclization and condensation reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the carbonitrile group: This can be done through a nucleophilic substitution reaction using a suitable nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using suitable reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound’s structure allows it to intercalate into DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

    3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-methanol: Similar structure with a methanol group instead of a carbonitrile group.

Uniqueness

The uniqueness of 3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[77002,6011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-13-15-10-11-23(14-6-2-3-7-14)20(15)24-18-9-5-4-8-17(18)22-19(24)16(13)12-21/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALCOULPTWTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5CCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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